1-(3-Dipropylaminopropyl)piperazine
Overview
Description
1-(3-Dipropylaminopropyl)piperazine is an organic compound with the molecular formula C13H29N3. It is a derivative of piperazine, a heterocyclic compound containing two nitrogen atoms at opposite positions in a six-membered ring.
Scientific Research Applications
1-(3-Dipropylaminopropyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-(3-Dipropylaminopropyl)piperazine, also known as 3-(Piperazin-1-yl)-N,N-dipropylpropan-1-amine, is the GABA receptor . GABA (γ-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid, the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This action is thought to be caused by blocking acetylcholine at the myoneural junction .
Biochemical Pathways
The action of this compound affects the GABAergic pathway. By acting as an agonist at the GABA receptor, it enhances the effect of GABA, leading to increased inhibitory effects within the nervous system . This results in the paralysis of parasites, allowing the host body to easily expel the invasive organism .
Pharmacokinetics
It is known that piperazine compounds are partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the paralysis of parasites. By binding to the GABA receptors on the muscle membrane, it causes hyperpolarization of nerve endings, leading to flaccid paralysis . This allows the host body to easily remove or expel the invading organism .
Biochemical Analysis
Biochemical Properties
1-(3-Dipropylaminopropyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with GABA (gamma-aminobutyric acid) receptors, which are crucial for inhibitory neurotransmission in the central nervous system . This interaction leads to the modulation of GABAergic signaling pathways, affecting neuronal excitability and synaptic transmission. Additionally, this compound can inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . These interactions highlight the compound’s potential therapeutic applications in neurological disorders.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by activating intrinsic mitochondrial signaling pathways . This involves the upregulation of apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax, leading to DNA fragmentation and nuclear condensation. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It modulates the activity of key signaling molecules, such as protein kinases and transcription factors, thereby affecting cellular proliferation, differentiation, and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds directly to GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain parasites . Additionally, this compound inhibits acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts and enhanced cholinergic neurotransmission . These molecular interactions contribute to the compound’s pharmacological effects and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Studies have shown that this compound remains stable under controlled conditions, but its degradation products may exhibit different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular function, including prolonged modulation of neurotransmitter levels and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as enhanced neurotransmission and reduced parasitic load . At high doses, it can cause toxic or adverse effects, including neurotoxicity and gastrointestinal disturbances. For example, in dogs and cats, single oral doses of this compound greater than or equal to 110 mg/kg can cause slight adverse drug reactions, while doses greater than or equal to 800 mg/kg can lead to neurotoxic symptoms . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. The compound undergoes phase I metabolic reactions, such as hydroxylation, which are catalyzed by cytochrome P450 enzymes . These reactions result in the formation of metabolites with different pharmacological properties. Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cells, this compound can bind to specific proteins, influencing its localization and accumulation. These interactions determine the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can interact with mitochondrial proteins and influence cellular respiration and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Dipropylaminopropyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 3-chloropropylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Dipropylaminopropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives.
Comparison with Similar Compounds
Piperazine: A simpler analog with a similar core structure but lacking the dipropylaminopropyl substituent.
N,N-Dipropyl-1-piperazinepropanamine: A closely related compound with similar chemical properties.
Uniqueness: 1-(3-Dipropylaminopropyl)piperazine is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-piperazin-1-yl-N,N-dipropylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N3/c1-3-8-15(9-4-2)10-5-11-16-12-6-14-7-13-16/h14H,3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INURTONYJXVENS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCCN1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371133 | |
Record name | 1-(3-Dipropylaminopropyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827614-51-7 | |
Record name | N,N-Dipropyl-1-piperazinepropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=827614-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Dipropylaminopropyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 827614-51-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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